6-Aminobenzo[d]isoxazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
6-amino-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,9H2,(H,11,12) |
InChI Key |
IHGYQPFVLLGJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)ON=C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Aminobenzo D Isoxazole 3 Carboxylic Acid and Analogues
Synthetic Pathways for Introduction of the Amino Group at the C-6 Position
Introducing an amino group specifically at the C-6 position of the benzo[d]isoxazole ring is a pivotal transformation for creating the title compound. This is typically achieved through a nitration-reduction sequence on a pre-formed benzo[d]isoxazole precursor.
The standard procedure involves:
Nitration: The benzo[d]isoxazole intermediate is treated with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene (B151609) ring. The directing effects of the fused isoxazole (B147169) ring and any existing substituents guide the position of nitration, with conditions being controlled to favor substitution at the C-6 position.
Reduction: The resulting 6-nitrobenzo[d]isoxazole (B3028926) derivative is then subjected to reduction to convert the nitro group into a primary amine (-NH₂). Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), catalytic hydrogenation using hydrogen gas (H₂) over a palladium catalyst (Pd/C), or iron powder in acetic acid.
This two-step process is a classic and reliable method for installing an amino group on an aromatic ring and is widely applicable in the synthesis of various amino-substituted heterocyclic compounds.
Strategies for Carboxylic Acid Group Incorporation at the C-3 Position
The incorporation of a carboxylic acid group at the C-3 position is a defining feature of this scaffold. sigmaaldrich.com Synthetic strategies are often designed so that this functional group, or a direct precursor, is part of the acyclic starting material, which then undergoes cyclization to form the heterocyclic system. nih.gov
Derivatization Reactions of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
The dual functionality of this compound, possessing both an amino and a carboxylic acid group, allows for a wide array of derivatization reactions, leading to extensive libraries of analogues for further investigation.
Esterification Reactions and Ester Derivatives
The carboxylic acid at the C-3 position can be readily converted into a variety of ester derivatives. This is typically achieved through standard esterification protocols. One common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and heat. nih.gov
Alternatively, the carboxylic acid can be activated first, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with an alcohol to form the ester under milder conditions. The synthesis of the ethyl ester derivative, ethyl 6-aminobenzo[d]isoxazole-3-carboxylate, is a documented example of this type of modification. nih.gov Similarly, the methyl ester has also been synthesized. bldpharm.com
Table 1: Examples of Esterification Reactions
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Ethanol, Sulfuric Acid | Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate |
| This compound | Methanol, Sulfuric Acid | Methyl 6-aminobenzo[d]isoxazole-3-carboxylate |
Amidation Reactions and Amide Derivatives
The formation of amides from the C-3 carboxylic acid is a particularly important transformation, as it allows for the introduction of a vast range of chemical diversity. Amidation reactions typically involve the coupling of the carboxylic acid with a primary or secondary amine. nih.gov To facilitate this, the carboxylic acid must first be activated.
Commonly used coupling agents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (NHS). nih.gov More advanced peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective and are used with a base like N,N-diisopropylethylamine (DIPEA). nih.govnih.gov These reagents convert the carboxylic acid into a highly reactive intermediate that readily reacts with an amine to form the corresponding amide bond. lookchemmall.com This method has been used to synthesize a variety of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives. nih.gov
Table 2: Common Reagents for Amidation
| Coupling Agent | Additive/Base | Typical Solvent |
|---|---|---|
| EDC | DMAP | Dichloromethane (DCM) |
| HATU | DIPEA | Dimethylformamide (DMF) |
Synthesis of Substituted Benzo[d]isoxazole-3-carboxylic Acid Analogues
The synthetic routes to this compound are versatile and can be adapted to produce a wide range of substituted analogues. By starting with appropriately substituted salicylic (B10762653) acid derivatives, various functional groups can be incorporated onto the benzene ring. For example, using a bromo-substituted salicylic acid would lead to the synthesis of bromo-substituted benzo[d]isoxazole-3-carboxylic acid analogues. fishersci.com
Furthermore, the amino group at the C-6 position can be a handle for further functionalization, such as through diazotization followed by Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups. The carboxylic acid at C-3 provides another point for modification, as seen in the creation of amide and ester libraries. nih.govnih.gov This synthetic flexibility allows for the systematic exploration of structure-activity relationships by modifying different parts of the molecule. nih.gov The synthesis of analogues with different substitution patterns, such as 7-aminobenzo[d]isoxazole-3-carboxylic acid, has also been documented. bldpharm.com
Synthesis of Halogenated Benzo[d]isoxazole-3-carboxylic Acids
The introduction of halogen atoms into the benzo[d]isoxazole core can significantly influence the physicochemical and pharmacological properties of the resulting compounds. A common strategy for the synthesis of halogenated benzo[d]isoxazole-3-carboxylic acids involves the use of halogenated starting materials.
One approach begins with the appropriate halogen-substituted phenols, which undergo a multi-step sequence to construct the isoxazole ring. For instance, the synthesis of 5-chloroisoxazole derivatives often starts from the corresponding isoxazol-5(4H)-one, which can be chlorinated to provide the 5-chloro-substituted isoxazole. mdpi.com This intermediate can then be further functionalized. A general procedure involves the reaction of 3-(substituted)-isoxazol-5(4H)-one with a chlorinating agent to yield the 5-chloroisoxazole. mdpi.com These 5-chloroisoxazoles are versatile intermediates that can undergo further transformations, including isomerization to 2H-azirine-2-carbonyl chlorides catalyzed by iron(II) chloride, which can then be trapped with various nucleophiles. mdpi.com
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 3-(benzo[d] rsc.orgnih.govdioxol-5-yl)isoxazol-5(4H)-one | General Procedure A | 3-(Benzo[d] rsc.orgnih.govdioxol-5-yl)-5-chloroisoxazole | 66 | mdpi.com |
| 3-(2,3-dihydrobenzo[b] rsc.orgresearchgate.netdioxin-6-yl)isoxazol-5(4H)-one | General Procedure A | 5-Chloro-3-(2,3-dihydrobenzo[b] rsc.orgresearchgate.netdioxin-6-yl)isoxazole | 71 | mdpi.com |
| 3-([1,1'-biphenyl]-4-yl)isoxazol-5(4H)-one | General Procedure A | 5-Chloro-3-([1,1'-biphenyl]-4-yl)isoxazole | 66 | mdpi.com |
Synthesis of Regioisomeric Aminobenzo[d]isoxazole-3-carboxylic Acids
The position of the amino group on the benzo[d]isoxazole ring is crucial for the biological activity of many of its derivatives. Consequently, the regioselective synthesis of aminobenzo[d]isoxazole-3-carboxylic acids is of significant interest. The synthesis of different regioisomers, such as the 5-amino and 7-amino derivatives, often requires distinct synthetic strategies.
The synthesis of 5-aminoisoxazoles can be achieved through the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632). nih.gov This method provides a direct route to 5-aminoisoxazoles in good yields. nih.gov Another approach involves the reaction of 5-haloisoxazoles with nucleophilic amines. mdpi.com However, this method is generally limited to highly nucleophilic amines. mdpi.com
A patented method describes the synthesis of 3-substituted-4-isoxazole carboxylic acid with high regioselectivity starting from 3-substituted-3-oxopropionate. google.com This involves cyclization with hydroxylamine hydrochloride, followed by a series of transformations including acetalization, ring opening, and re-closure to yield the desired product. google.com
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Ethyl arylthiocarbamoyl-cyanoacetates | Hydroxylamine, EtOH, reflux | 5-Aminoisoxazoles | Good | nih.gov |
| 3-Substituted-3-oxopropionate | 1. Hydroxylamine hydrochloride, alkali, H2O; 2. N,N-dimethylformamide dimethyl acetal; 3. Alkali; 4. Acid | 3-Substituted-4-isoxazole carboxylic acid | High | google.com |
Synthesis of Other Substituted Benzo[d]isoxazole Carboxylic Acids
The synthesis of benzo[d]isoxazole carboxylic acids with a variety of other substituents allows for the fine-tuning of their properties. These substituents can range from simple alkyl or aryl groups to more complex heterocyclic moieties.
One versatile method for preparing highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This reaction, often induced by iodine monochloride (ICl), yields 4-iodoisoxazoles which can be further functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This approach has been successfully applied to the synthesis of the drug valdecoxib. nih.gov
The synthesis of isoxazole-4-carboxamides can be achieved from the corresponding activated carboxylic acid derivatives like acid chlorides, anhydrides, or esters, by reacting them with appropriate amines. researchgate.net
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 2-Alkyn-1-one O-methyl oximes | ICl | 4-Iodoisoxazoles | Moderate to excellent | nih.gov |
| 4-Iodoisoxazole | Arylboronic acid, PdCl2, KHCO3, DMF/H2O | 3,4,5-Trisubstituted isoxazole (Valdecoxib) | 81 | nih.gov |
Process Optimization and Scalability Considerations in Benzo[d]isoxazole Synthesis
The development of robust and efficient methods, such as the electrophilic cyclization of O-methyl oximes for the synthesis of valdecoxib, demonstrates the potential for scalable production of highly substituted isoxazoles. nih.gov The optimization of cross-coupling conditions, for example, by screening catalysts and bases, is crucial for achieving high yields in the final steps of the synthesis. nih.gov
Novel Catalytic and Green Chemistry Approaches in Benzo[d]isoxazole Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient catalytic methods. The synthesis of benzo[d]isoxazoles has benefited significantly from these advancements.
Catalytic Approaches:
Palladium-catalyzed reactions have emerged as powerful tools for the construction of the benzo[d]isoxazole core. One notable method involves an intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes, which allows for the simultaneous formation of C-C and C=N bonds. rsc.orgarkat-usa.orgresearchgate.net This C-H activation strategy has been successfully applied to the synthesis of active pharmaceutical intermediates. rsc.orgarkat-usa.orgresearchgate.net
Another catalytic approach is the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, which can be efficiently catalyzed by hypervalent iodine(III) species to afford polycyclic isoxazole derivatives in high yields. nih.gov
Green Chemistry Approaches:
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. For isoxazole derivatives, several eco-friendly methods have been developed. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.neteurekaselect.com Solvent-free reactions and the use of greener solvents like water are also prominent strategies. nih.govpreprints.org For example, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved using an agro-waste extract as a catalyst under solvent-free conditions. nih.gov Similarly, ultrasound-assisted synthesis has been shown to enhance reaction efficiency and reduce the need for toxic catalysts and solvents. preprints.org
| Approach | Key Features | Reference(s) |
| Palladium Catalysis | C-H activation/[4+1] annulation of N-phenoxyacetamides and aldehydes. | rsc.orgarkat-usa.orgresearchgate.net |
| Hypervalent Iodine Catalysis | Intramolecular oxidative cycloaddition of aldoximes. | nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | researchgate.neteurekaselect.com |
| Solvent-Free/Aqueous Media | Use of agro-waste catalysts, water as a green solvent. | nih.govpreprints.org |
| Ultrasonication | Enhanced reaction efficiency, reduced use of toxic reagents. | preprints.org |
Chemical Reactivity and Transformation Mechanisms of 6 Aminobenzo D Isoxazole 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group at the 3-position of the benzisoxazole ring is a primary site for chemical modification. Its reactivity is influenced by the electronic properties of the fused ring system.
Decarboxylation Pathways
The decarboxylation of benzisoxazole-3-carboxylic acids, including the 6-amino substituted derivative, is a notable transformation. The stability of the resulting anion at the 3-position of the benzisoxazole ring plays a crucial role in the reaction mechanism. Studies on the decarboxylation of 6-nitrobenzisoxazole-3-carboxylate have provided insights into the factors influencing this reaction. researchgate.netacs.org The reaction proceeds through the loss of carbon dioxide, leading to the formation of a 6-aminobenzo[d]isoxazole.
The rate of decarboxylation is significantly influenced by the solvent and the presence of substituents on the benzene (B151609) ring. acs.org For instance, the decarboxylation of 3-carboxy-6-nitrobenzisoxazole has been studied in various solvents, showing a considerable variation in reaction rates. acs.org The general mechanism involves the formation of a resonance-stabilized carbanion intermediate after the departure of CO2.
Table 1: Decarboxylation of Substituted Benzisoxazole-3-carboxylic Acids
| Substituent at C-6 | Reaction Conditions | Product | Reference |
|---|---|---|---|
| -NO2 | Heating in various solvents | 6-Nitrobenzo[d]isoxazole (B3028926) | acs.org |
Nucleophilic Acyl Substitution Reactions
The carboxylic acid group of 6-Aminobenzo[d]isoxazole-3-carboxylic acid can undergo nucleophilic acyl substitution reactions to form a variety of derivatives, such as esters and amides. These reactions typically require the activation of the carboxylic acid, for example, by conversion to an acyl chloride or by using coupling agents.
Esterification: The formation of esters can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by first converting the carboxylic acid to a more reactive derivative like an acyl chloride. iajpr.com
Amide Formation: Similarly, amides can be synthesized by reacting the activated carboxylic acid with a primary or secondary amine. nih.govnih.gov Various coupling reagents can be employed to facilitate this transformation directly from the carboxylic acid. nih.govnih.gov
Table 2: Nucleophilic Acyl Substitution Reactions of Benzisoxazole-3-carboxylic Acid Derivatives
| Reagent | Product Type | General Conditions | Reference |
|---|---|---|---|
| Alcohol (R'-OH), Acid Catalyst | Ester | Heating | iajpr.com |
| Thionyl Chloride (SOCl2) then Amine (R'R''NH) | Amide | Anhydrous conditions | docbrown.info |
Reactions Involving the Amino Group at the C-6 Position
The amino group at the C-6 position is a versatile functional handle that can participate in a wide array of chemical transformations, significantly expanding the synthetic utility of this compound.
Acylation and Sulfonylation Reactions
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing specific acyl moieties to modulate the compound's properties. The formation of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid is a prime example of this transformation. youtube.com
Sulfonylation: In a similar fashion, the amino group can react with sulfonyl chlorides to yield sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. nih.govnih.govorganic-chemistry.org
Table 3: Acylation and Sulfonylation of this compound
| Reagent | Product | General Conditions | Reference |
|---|---|---|---|
| Acyl Chloride (R'COCl) | 6-Acylaminobenzo[d]isoxazole-3-carboxylic acid | Base (e.g., pyridine, triethylamine) | youtube.com |
Diazotization and Coupling Reactions
The primary aromatic amino group at the C-6 position can be converted into a diazonium salt through a process called diazotization. This involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a highly reactive intermediate.
These diazonium salts can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. nih.govwikipedia.org This reaction is a cornerstone of the dye industry and offers a pathway to a wide range of functionalized derivatives.
Table 4: Diazotization and Azo Coupling of this compound
| Step | Reagent | Intermediate/Product | General Conditions | Reference |
|---|---|---|---|---|
| Diazotization | NaNO2, HCl | 6-Diazoniumbenzo[d]isoxazole-3-carboxylic acid salt | 0-5 °C |
Condensation Reactions
The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govijfmr.com This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule.
Furthermore, the bifunctional nature of the molecule, possessing both an amino group and a nearby aromatic ring, makes it a potential candidate for Pictet-Spengler-type reactions. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by a ring-closing electrophilic substitution. wikipedia.org While a direct Pictet-Spengler reaction with 6-aminobenzo[d]isoxazole itself is not a classic example, analogous cyclization reactions leading to more complex heterocyclic systems are conceivable under appropriate conditions.
Table 5: Condensation Reactions of this compound
| Reagent | Product Type | General Conditions | Reference |
|---|
Ring-Opening and Rearrangement Reactions of the Benzo[d]isoxazole System
The benzo[d]isoxazole ring system, while aromatic, can undergo ring-opening reactions under specific conditions, often initiated by the cleavage of the labile N-O bond. The carboxylic acid at the 3-position plays a crucial role in the reactivity of the isoxazole (B147169) ring.
One of the notable reactions of benzisoxazole-3-carboxylic acids is decarboxylation, which can be considered a form of ring-opening. Studies on related benzisoxazole-3-carboxylic acids have shown that they can decarboxylate under thermal or catalytic conditions acs.orgacs.org. The mechanism often involves the formation of a transient, unstable intermediate that subsequently rearranges to a more stable product. For this compound, the amino group at the 6-position is expected to influence the electronic properties of the ring system and, consequently, the conditions required for decarboxylation and subsequent rearrangements.
The isoxazole ring can also be cleaved reductively. Catalytic hydrogenation, for instance, can lead to the opening of the isoxazole ring to afford various products depending on the catalyst and reaction conditions.
Detailed research findings on the specific ring-opening and rearrangement reactions of this compound are not extensively documented in publicly available literature. However, based on the known reactivity of the benzisoxazole core, the following table summarizes potential transformation pathways.
| Reaction Type | Reagents and Conditions | Potential Products | Plausible Mechanism |
| Decarboxylation | Heat, Acid or Base Catalysis | 2-Amino-6-hydroxybenzonitrile | Formation of an intermediate via loss of CO2, followed by rearrangement. |
| Reductive Cleavage | H2, Pd/C or other metal catalysts | Substituted aminophenols | Hydrogenolysis of the N-O bond followed by further reduction. |
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring wikipedia.org. The regioselectivity of EAS on a substituted benzene is determined by the electronic properties of the substituents already present pressbooks.publibretexts.orglumenlearning.com. In this compound, the benzene ring is substituted with an amino group at the 6-position and is fused to an isoxazole-3-carboxylic acid moiety.
The directing effects of these substituents are as follows:
Amino Group (-NH2) at C-6: This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect) libretexts.org. It is an ortho, para-director.
Isoxazole Ring fused at C-6 and C-7: The isoxazole ring is generally considered an electron-withdrawing group due to the electronegativity of the nitrogen and oxygen atoms. Electron-withdrawing groups are typically deactivating and meta-directing lumenlearning.com.
Carboxylic Acid Group (-COOH) at C-3 of the isoxazole ring: This is a strong electron-withdrawing and deactivating group (-I, -R effects) lumenlearning.com. While not directly attached to the benzene ring, its electronic influence is transmitted through the isoxazole system, further deactivating the benzene ring towards EAS.
The probable sites for electrophilic attack are summarized in the table below:
| Position of Substitution | Relation to Amino Group | Influence of Isoxazole Ring | Predicted Reactivity |
| C-5 | ortho | --- | Favored |
| C-7 | ortho | Steric hindrance from the fused ring | Less Favored |
| C-4 | meta | --- | Not Favored |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions masterorganicchemistry.commsu.edu. The specific conditions for these reactions on this compound would need to be optimized to account for the activating effect of the amino group and the deactivating effect of the isoxazole-carboxylic acid moiety. It is also important to consider that the amino group can be protonated under strongly acidic conditions, which would convert it into a deactivating, meta-directing ammonium group (-NH3+) libretexts.org.
Nucleophilic Aromatic Substitution Reactions on the Benzene Ring
Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS reactions are favored by the presence of strong electron-withdrawing groups and a good leaving group (typically a halide) on the aromatic ring nih.govyoutube.comyoutube.com.
The parent this compound does not possess a suitable leaving group on the benzene ring, making it generally unreactive towards NAS under standard conditions. The presence of the electron-donating amino group further disfavors this type of reaction by increasing the electron density of the benzene ring.
However, if a derivative of this compound were synthesized with a good leaving group, such as a halogen (e.g., 5-chloro-6-aminobenzo[d]isoxazole-3-carboxylic acid), the possibility of NAS would increase. In such a scenario, the electron-withdrawing nature of the fused isoxazole-3-carboxylic acid ring would help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction youtube.com.
The reactivity towards NAS would be highly dependent on the position of the leaving group relative to the electron-withdrawing isoxazole ring. A leaving group at a position activated by the isoxazole ring would be more susceptible to nucleophilic attack.
Detailed experimental data on nucleophilic aromatic substitution reactions of this compound derivatives are scarce in the available literature. The potential for such reactions remains a subject for further investigation, contingent on the synthesis of appropriately substituted precursors.
Spectroscopic and Advanced Analytical Characterization of 6 Aminobenzo D Isoxazole 3 Carboxylic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can map out the carbon-hydrogen framework and deduce the connectivity of the entire structure.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 6-Aminobenzo[d]isoxazole-3-carboxylic acid, the aromatic protons on the benzene (B151609) ring are expected to appear as distinct signals in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, etc.) would be dictated by their position relative to the amino (-NH₂) and carboxylic acid (-COOH) groups, as well as the isoxazole (B147169) ring. The protons of the amino group and the carboxylic acid group would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically in the range of δ 160-185 ppm. The carbons of the benzene and isoxazole rings would appear in the δ 100-160 ppm region. The specific chemical shifts would be influenced by the attached functional groups and their electronic effects.
To unambiguously assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the aromatic ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.
ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be expected due to the acidic carboxylic acid group. For instance, studies on related aminoisoxazole derivatives have successfully used ESI-MS to identify the protonated molecular ions of the synthesized compounds. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic fingerprint based on its constituent amine, carboxylic acid, and benzisoxazole moieties.
The IR spectrum of a carboxylic acid is distinguished by two prominent features: a very broad O–H stretching absorption in the 2500–3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer common in the solid state, and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org The C=O absorption for the dimeric form typically appears around 1710 cm⁻¹. openstax.orglibretexts.org The amino group (-NH₂) gives rise to characteristic N-H stretching vibrations, usually appearing as two bands in the 3300-3500 cm⁻¹ range for a primary amine. Furthermore, the aromatic ring system contributes C-H stretching absorptions above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region. The isoxazole ring itself has specific vibrational modes, including C=N and N-O stretching, that contribute to the unique spectral fingerprint. sciarena.com
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. For instance, the symmetric stretching of the aromatic ring system can be a strong feature in the Raman spectrum. Together, these techniques allow for a confident initial identification of the key functional groups within the molecule.
Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H stretch (H-bonded) | 2500–3300 | Very Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710–1760 | Strong |
| Primary Amine | N–H stretch | 3300–3500 | Medium (often two bands) |
| Aromatic Ring | C=C stretch | 1450–1600 | Medium to Weak |
| Aromatic Ring | C–H stretch | >3000 | Medium to Weak |
| Isoxazole Ring | Ring vibrations (C=N, N-O) | 1300–1500 | Medium |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. For derivatives of this compound, single-crystal X-ray diffraction would reveal the planarity of the benzisoxazole ring system and the spatial orientation of the carboxylic acid and amino substituents.
Table 2: Illustrative Data Obtainable from X-ray Crystallography for a Benzisoxazole Derivative
| Parameter | Description | Example Value/Information |
| Crystal System | The symmetry group of the unit cell. | Monoclinic |
| Space Group | The specific symmetry of the crystal. | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5 Å, b = 5.2 Å, c = 15.1 Å; β = 95° |
| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the carbonyl. | ~1.25 Å |
| Bond Angle (O-C=O) | The angle within the carboxylic acid group. | ~123° |
| Intermolecular Interactions | Non-covalent bonds identified in the crystal lattice. | Hydrogen bonding between -COOH and -NH₂ groups. |
Purity and Identity Confirmation by Chromatographic Methods
Chromatographic techniques are indispensable for assessing the purity of a compound and confirming its identity by separating it from potential impurities, starting materials, and byproducts.
HPLC is a cornerstone technique for the purity analysis of organic compounds like this compound. bldpharm.com A typical method involves using a reversed-phase column (e.g., C18) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic or trifluoroacetic acid to ensure good peak shape for the acidic analyte. Detection is commonly performed using a UV-Vis detector set to a wavelength where the benzisoxazole chromophore absorbs strongly. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time under specific conditions serves as a characteristic identifier for the compound. The purity of synthesized isoxazole derivatives is often checked using this method. researchgate.net
UPLC represents an evolution of HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). bldpharm.com This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. For the analysis of this compound and its derivatives, UPLC can provide a more detailed purity profile, capable of separating closely related impurities that might co-elute under standard HPLC conditions. bldpharm.combldpharm.com This high-throughput capability is particularly valuable in contexts such as reaction monitoring and library screening.
Table 3: Comparison of Typical HPLC and UPLC Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Column Particle Size | 3–5 µm | < 2 µm |
| Typical Column Length | 50–250 mm | 50–150 mm |
| Operating Pressure | 1000–6000 psi | 6000–15000 psi |
| Typical Flow Rate | 0.5–2.0 mL/min | 0.2–0.7 mL/min |
| Typical Run Time | 10–30 minutes | 1–10 minutes |
| Separation Efficiency | Good | Excellent |
Advanced Spectroscopic Methods for Conformational and Electronic Analysis (e.g., Rotational Spectroscopy of related isoxazoles)
Rotational spectroscopy, typically conducted in the microwave region, is an exceptionally precise technique for determining the geometric structure of molecules in the gas phase. wikipedia.orglibretexts.org By measuring the transition frequencies between quantized rotational states, it is possible to calculate the moments of inertia with high accuracy. From these moments, precise bond lengths and angles can be derived. wikipedia.org
While a rotational spectrum for the complex and non-volatile this compound would be challenging to obtain, studies on the parent isoxazole molecule provide fundamental structural data for the core heterocyclic ring. researchgate.net Such analyses have determined the complete structure of isoxazole, including bond distances such as O(1)–N(2) at 1.399 Å, N(2)–C(3) at 1.309 Å, and C(3)–C(4) at 1.425 Å. researchgate.net These high-resolution data serve as a benchmark for theoretical calculations and help in understanding the electronic effects of substituents on the isoxazole ring. Applying these advanced methods to simpler derivatives can provide insights into how different functional groups influence the conformation and electronic distribution of the benzisoxazole scaffold.
Table 4: Structural Parameters of Isoxazole Determined by Rotational Spectroscopy
| Parameter | Bond | Bond Length (Å) |
| Bond Length | O(1)–N(2) | 1.399 ± 0.001 |
| Bond Length | N(2)–C(3) | 1.309 ± 0.002 |
| Bond Length | C(3)–C(4) | 1.425 ± 0.002 |
| Bond Length | C(4)–C(5) | 1.356 ± 0.001 |
| Bond Length | C(5)–O(1) | 1.344 ± 0.001 |
| Bond Length | C(3)–H(3) | 1.077 ± 0.001 |
| Data derived from studies on the parent isoxazole molecule. researchgate.net |
Computational and Theoretical Studies of 6 Aminobenzo D Isoxazole 3 Carboxylic Acid
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Aminobenzo[d]isoxazole-3-carboxylic acid, DFT calculations can elucidate fundamental properties that govern its chemical behavior and reactivity.
Detailed research findings from DFT studies on analogous structures, such as substituted benzoxazoles and isoxazoles, provide a framework for the expected electronic characteristics of this compound. nih.gov Calculations are typically performed using specific basis sets, like 6-31G(d) or 6-311++G(d,p), and functionals, such as B3LYP. nih.govmdpi.com
A key output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. For a related p-aminobenzoic acid molecule, the calculated HOMO-LUMO gap was found to be 4.59 eV. mdpi.com DFT also enables the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack.
The following table summarizes typical parameters obtained from DFT calculations for molecules with similar functional groups.
| Parameter | Description | Typical Application |
| HOMO Energy | Energy of the highest occupied molecular orbital; indicates the ability to donate an electron. | Predicts sites for electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates the ability to accept an electron. | Predicts sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. mdpi.com |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Helps in understanding electrostatic interactions. |
| MEP Map | 3D visualization of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.com |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of this compound and its interactions with solvent molecules, typically water.
The simulation process involves placing the molecule in a simulated environment, such as a cubic box filled with water molecules (e.g., TIP3P water model), and applying a force field (e.g., CHARMM36) to describe the interatomic forces. mdpi.comresearchgate.net The system's energy is first minimized, and then its trajectory is calculated over a set period, often on the nanosecond scale, by solving Newton's equations of motion. ajchem-a.com
Analysis of the MD trajectory reveals the molecule's preferred conformations, the dynamics of its functional groups (like the rotation of the carboxylic acid and amino groups), and the formation and lifetime of hydrogen bonds with surrounding water molecules. This information is crucial for understanding its solubility and how its shape might adapt when approaching a biological target. Furthermore, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.comnih.gov Key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex over the simulation time. ajchem-a.comnih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries and predicting the binding affinity of a compound like this compound to a specific biological target.
The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often expressed in kcal/mol. mdpi.com Studies on various isoxazole (B147169) derivatives have demonstrated their potential to act as inhibitors or agonists for a range of protein targets. For example, isoxazole derivatives have been docked against bacterial proteins from E. coli and S. aureus, showing strong binding affinities that suggest potential antibacterial activity. mdpi.com In another study, trisubstituted isoxazoles were docked into the allosteric site of the RORγt receptor. nih.gov
The docking results not only provide a binding energy score but also reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. For instance, the carboxylic acid moiety is often crucial for forming key hydrogen bonds within an active site. nih.gov
The table below presents illustrative docking results for various isoxazole-containing compounds against different protein targets, as reported in the literature.
| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Functionalized Isoxazoles | E. coli protein | -9.38 to -12.84 | Not specified | mdpi.com |
| Functionalized Isoxazoles | S. aureus protein | -8.16 to -10.45 | Not specified | mdpi.com |
| Isoxazole Derivatives | Farnesoid X Receptor (FXR) | Not specified | LEU287, MET290, HIS447, ARG331 | nih.gov |
| Isoxazole Derivatives of Usnic Acid | α-Amylase | -7.9 to -9.2 | LEU162, TYR62, GLU233, ASP300 | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a class of compounds including this compound, QSAR can be used to predict the activity of new analogs and to understand the structural features essential for their function.
In a 3D-QSAR study, a set of structurally related molecules with known activities are aligned, and their properties are mapped onto a grid. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to build a statistical model. CoMFA calculates steric and electrostatic fields, while CoMSIA includes additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov
The resulting QSAR models are validated statistically (e.g., using q², r², and r²pred values) to ensure their predictive power. nih.govchemijournal.com The models generate 3D contour maps that visualize regions where specific physicochemical properties are predicted to increase or decrease biological activity. For example, a 3D-QSAR study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists revealed that hydrophobic groups at one position (R2) and electronegative groups at another (R3) were crucial for agonistic activity. nih.gov Such insights are invaluable for lead optimization, allowing medicinal chemists to rationally design new derivatives with enhanced potency.
Hirshfeld Surface Analysis and Intermolecular Interaction Characterization
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be color-mapped to highlight different types of close contacts with neighboring molecules.
For a molecule like this compound, this analysis would provide a detailed picture of the non-covalent interactions that stabilize its solid-state structure. These interactions include hydrogen bonds (N-H···O, O-H···N, O-H···O), π-π stacking between the benzoisoxazole rings, and various C-H···O and C-H···π contacts. mdpi.comnih.gov
The following table shows representative percentage contributions of intermolecular contacts from a Hirshfeld surface analysis of a related isoxazole derivative.
| Interaction Type | Percentage Contribution to Hirshfeld Surface | Description | Reference |
| H···H | 41.0% | Represents contacts between hydrogen atoms, typically the largest contributor. | nih.gov |
| C···H / H···C | 23.2% | van der Waals interactions involving carbon and hydrogen. | nih.gov |
| O···H / H···O | 18.7% | Includes hydrogen bonding and other close oxygen-hydrogen contacts. | nih.gov |
| N···H / H···N | 9.2% | Includes hydrogen bonding and other close nitrogen-hydrogen contacts. | nih.gov |
| C···C | 1.6% | Indicates potential π-π stacking interactions between aromatic rings. | nih.gov |
Prediction of Reactivity and Mechanistic Pathways
Computational methods are essential for predicting the chemical reactivity of this compound and for proposing potential mechanistic pathways for its reactions.
As discussed in the DFT section, analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps are primary tools for this purpose. mdpi.com The HOMO distribution indicates the most probable sites for electrophilic attack (regions that are nucleophilic), while the LUMO distribution highlights sites susceptible to nucleophilic attack (regions that are electrophilic). researchgate.net For this compound, the electron-rich amino group and the π-system of the benzene (B151609) ring would be expected sites of electrophilic attack, whereas the carboxylic acid carbon and positions on the isoxazole ring could be susceptible to nucleophiles.
Furthermore, computational studies can model entire reaction pathways. For instance, the isoxazole ring itself can be a reactive intermediate. Studies have shown that isoxazoles can undergo reductive ring opening, for example, mediated by molybdenum hexacarbonyl, to form enamine intermediates. beilstein-journals.org These intermediates can then be cyclized to form different heterocyclic systems, such as pyridones. beilstein-journals.org Modeling the transition states and energy barriers for such transformations provides a deeper understanding of the reaction mechanism and helps in optimizing reaction conditions for synthetic applications.
Structure Activity Relationship Sar Studies of 6 Aminobenzo D Isoxazole 3 Carboxylic Acid Derivatives
Impact of Carboxylic Acid Moiety Modification on Biological Activity
The carboxylic acid group at the 3-position of the benzo[d]isoxazole ring is a crucial functional group that often plays a significant role in the molecule's biological activity. Its acidic nature and ability to form hydrogen bonds can be pivotal for binding to target proteins. Modifications of this group, such as conversion to esters or amides, can profoundly impact the compound's efficacy.
Comparison of Carboxylic Acid vs. Ester Derivatives
The conversion of the carboxylic acid to an ester can significantly alter a compound's physicochemical properties, such as lipophilicity and cell permeability, which in turn affects its biological activity.
In the context of antitubercular agents, a study on isoxazole (B147169) carboxylic acid methyl ester-based urea (B33335) and thiourea (B124793) derivatives revealed that the ester forms exhibited potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis. nih.gov The methyl ester derivatives were identified as promising anti-TB agents, with some showing minimal toxicity. nih.gov This suggests that for certain biological targets, the ester form may be more effective, potentially acting as a prodrug that is hydrolyzed to the active carboxylic acid within the cell or exhibiting its own intrinsic activity.
Conversely, in other contexts, the free carboxylic acid is essential for activity. For instance, in a series of trisubstituted isoxazoles designed as selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the carboxylic acid moiety was found to be important for potency. nih.gov While the ester forms can sometimes lead to improved membrane permeability, the free acid is often critical for direct interaction with the receptor's binding site. nih.govnih.gov
Below is a table summarizing the comparison between carboxylic acid and ester derivatives based on available data.
| Derivative Type | General Impact on Biological Activity | Example Context |
| Carboxylic Acid | Often crucial for direct hydrogen bonding and interaction with target receptors. Can contribute to lower permeability. nih.govnih.gov | RORγt inhibitors nih.gov |
| Ester | Can increase lipophilicity and cell permeability. May act as a prodrug. nih.gov | Antitubercular agents nih.gov |
Influence of Amide Formation on Biological Efficacy
The transformation of the carboxylic acid to an amide introduces a new set of hydrogen bonding capabilities and can significantly alter the molecule's three-dimensional structure and electronic properties. nih.gov This modification is a common strategy in medicinal chemistry to improve metabolic stability and target affinity. nih.gov
For example, the synthesis of isoxazole-3-carboxamide (B1603040) derivatives has been a key strategy in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. nih.govresearchgate.net In one study, optimization of a screening hit led to isoxazole-3-carboxamide derivatives with a balance of potency and solubility. nih.gov The amide linkage was found to be a critical component for maintaining activity.
Furthermore, in the development of inhibitors for hypoxia-inducible factor (HIF)-1α, benzo[d]isoxazole-3-carboxamide structures were found to be crucial for anti-HIF-1α activity. nih.gov The conversion to an amide was essential for the observed biological effect.
The following table outlines the influence of amide formation on biological efficacy.
| Modification | Impact on Properties | Observed Biological Effect | Example Target |
| Amide Formation | Increases hydrogen bonding potential, alters 3D structure, can improve metabolic stability. nih.gov | Essential for activity, provides a balance of potency and solubility. nih.govnih.gov | TRPV1, HIF-1α nih.govnih.gov |
Role of the Amino Group at the C-6 Position in Ligand-Target Interactions
The amino group at the C-6 position of the benzo[d]isoxazole ring system can serve as a key interaction point with biological targets. Its basic nature and ability to act as a hydrogen bond donor are often critical for anchoring the ligand within the binding pocket of a receptor or enzyme.
While direct SAR studies on the 6-amino group of 6-aminobenzo[d]isoxazole-3-carboxylic acid are not extensively detailed in the provided results, the importance of amino groups in similar heterocyclic systems is well-documented. For instance, in the development of inhibitors for various kinases, an amino group on the heterocyclic core is frequently essential for forming a crucial hydrogen bond with a hinge region residue in the ATP-binding site.
In a broader context, the presence of an amino group on an aromatic ring can significantly influence the electronic properties of the entire molecule, which in turn affects its binding affinity. The precise positioning of this group is often what dictates the selectivity and potency of a drug candidate.
Effects of Substituent Variations on the Benzo[d]isoxazole Ring System
The nature and position of substituents on the benzo[d]isoxazole ring can have a profound impact on the biological activity of the molecule. These effects can be broadly categorized as electronic and steric.
Electronic Effects of Substituents
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density distribution across the benzo[d]isoxazole ring system. This can influence the pKa of the carboxylic acid and the amino group, as well as the strength of interactions with the biological target.
For instance, in a study of benzothiazole (B30560) derivatives, the introduction of an electron-withdrawing group like -NO2 was shown to lower the HOMO and LUMO energy levels, which can be advantageous for charge transport and optoelectronic properties. mdpi.com In contrast, electron-donating groups can increase the electron density on the ring system. While a direct study on this compound was not found, research on other heterocyclic systems has shown that electron-withdrawing groups can enhance antibacterial activity. nih.gov
The table below summarizes the general electronic effects of substituents.
| Substituent Type | Effect on Ring System | Potential Impact on Biological Activity |
| Electron-Withdrawing (e.g., -NO2, -CF3) | Decreases electron density. mdpi.com | Can enhance activity by modifying pKa or improving binding interactions. nih.gov |
| Electron-Donating (e.g., -OCH3, -CH3) | Increases electron density. | Can modulate binding affinity and pharmacokinetic properties. |
Steric Effects of Substituents
The size and shape of substituents on the benzo[d]isoxazole ring can introduce steric hindrance, which can either be beneficial or detrimental to biological activity. Bulky substituents can influence the conformation of the molecule and its ability to fit into a binding site.
In some cases, steric bulk can be used to achieve selectivity for a particular biological target. However, it can also lead to a loss of activity if it prevents the molecule from adopting the required conformation for binding. A study on 1,8-naphthalenedicarboximides revealed that the steric effects of bulky substituents noticeably affect the equilibrium geometry of the imide ring by increasing its conformational flexibility. researchgate.net This suggests that steric factors can be more influential than electronic effects in certain molecular scaffolds. researchgate.net
The following table outlines the steric effects of substituents.
| Substituent Size | Potential Effect on Conformation | Impact on Ligand-Target Interaction |
| Small | Minimal impact on overall conformation. | Allows for closer interaction with the binding site. |
| Bulky | Can restrict rotation and alter the preferred conformation. researchgate.net | May enhance selectivity or cause steric clash, leading to reduced activity. researchgate.net |
Positional Isomerism and Bioactivity
The substitution pattern on the benzo[d]isoxazole scaffold is a critical determinant of biological activity. The location of functional groups on the fused benzene (B151609) ring can drastically alter a compound's potency and selectivity for its biological target. While research on the specific 6-amino-3-carboxylic acid parent structure is limited in the public domain, extensive SAR studies on related 3-aminobenzo[d]isoxazole derivatives, developed as tyrosine kinase inhibitors, provide significant insights into the effects of positional isomerism. nih.govacs.orgnih.gov
In the development of inhibitors for receptor tyrosine kinases like c-Met, researchers have found that the placement of substituents on the benzo[d]isoxazole ring significantly influences inhibitory concentration (IC₅₀) values. nih.gov For instance, in a series of 3-aminobenzo[d]isoxazole derivatives, modifications at the 5- and 7-positions of the ring system led to notable differences in potency.
A key observation is the impact of electron-donating groups, such as a methoxy (B1213986) (-OCH₃) group, at different positions. The introduction of a methoxy group at the 7-position can, in some series, enhance activity compared to an unsubstituted analogue. The comparison between compounds with substituents at various positions highlights the sensitivity of the target's binding pocket to the electronic and steric properties dictated by the isomer's structure.
Detailed findings from a study on c-Met kinase inhibitors illustrate this principle effectively. nih.gov
Table 1: Effect of Positional Isomerism on c-Met Kinase Inhibition
| Compound ID | Core Scaffold | Substitution | c-Met IC₅₀ (nM) |
| 8d | 3-Aminobenzo[d]isoxazole | 5-Fluoro | 2.6 |
| 8e | 3-Aminobenzo[d]isoxazole | 5-Chloro | 2.5 |
| 12 | 3-Aminobenzo[d]isoxazole | 7-Methoxy | 7.9 |
This table demonstrates how changing the substituent and its position on the benzene portion of the benzo[d]isoxazole core affects bioactivity. Data sourced from Jiang et al. (2015). nih.gov
These findings underscore that even minor relocations of a substituent, such as moving a halogen from one position to another or introducing a methoxy group, can modulate the interaction with the target enzyme, thereby altering the compound's inhibitory power. nih.gov
Bioisosteric Replacement Strategies for the Benzo[d]isoxazole Core
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve a compound's properties while retaining its desired biological activity. This involves substituting one atom or group with another that has similar physical or chemical properties. In the context of the benzo[d]isoxazole scaffold, the core itself can be replaced with other heterocyclic systems to probe the importance of the isoxazole ring and potentially enhance pharmacological parameters.
Key examples of this strategy come from research on receptor tyrosine kinase inhibitors, where the benzo[d]isoxazole core was compared with its bioisosteres, such as benzo[d]isothiazole (where sulfur replaces oxygen) and indazole (where a nitrogen atom replaces oxygen and the ring structure is rearranged). acs.orgnih.govacs.org
A study on c-Met inhibitors directly compared the efficacy of compounds with these different cores, revealing that the indazole-based compounds were generally more potent than their benzo[d]isoxazole counterparts in that specific series. nih.gov
Table 2: Bioisosteric Replacement and its Effect on c-Met Kinase Inhibition
| Compound ID | Bioisosteric Core | Key Substituent | c-Met IC₅₀ (nM) |
| 8a | 3-Aminobenzo[d]isoxazole | Unsubstituted | 11.2 |
| 28a | 3-Aminoindazole | Unsubstituted | 1.8 |
| 8d | 3-Aminobenzo[d]isoxazole | 5-Fluoro | 2.6 |
| 28b | 3-Aminoindazole | 5-Fluoro | 1.9 |
This table illustrates how replacing the benzo[d]isoxazole core with its indazole bioisostere enhances inhibitory activity against c-Met kinase. Data sourced from Jiang et al. (2015). nih.gov
This demonstrates that while benzo[d]isoxazole is a viable scaffold, strategic bioisosteric replacement of the core ring system can be a powerful tool for optimizing biological activity. nih.gov
Conformational Flexibility and its Influence on SAR
The three-dimensional shape, or conformation, of a molecule is paramount to its ability to bind to a biological target. The conformational flexibility of a compound—the degree to which it can rotate around its chemical bonds to adopt different shapes—plays a crucial role in determining its structure-activity relationship (SAR). For derivatives of benzo[d]isoxazole, how the substituents attached to the core are oriented in space can significantly influence binding affinity and efficacy.
While the benzo[d]isoxazole core itself is rigid, the substituents attached to it often have rotatable bonds. The preferred conformation of these side chains can be the difference between a potent inhibitor and an inactive compound. Structure-based design, often aided by X-ray crystallography, is used to understand these conformational effects. nih.govnih.gov
For example, in the optimization of isoxazole-based allosteric inhibitors for the RORγt nuclear receptor, co-crystal structures revealed that the conformation of an ether linker attached to the isoxazole ring was critical for activity. dundee.ac.uk The introduction of certain chemical groups, like an ortho-fluoro substituent on an adjacent phenyl ring, was found to slightly shift the conformation of the ring system, which in turn influenced how the molecule fit into the binding pocket. dundee.ac.uk This highlights that even subtle changes that restrict or alter rotational freedom can have a significant impact on bioactivity.
Biological Activities and Medicinal Chemistry Applications of 6 Aminobenzo D Isoxazole 3 Carboxylic Acid Derivatives
Antineoplastic and Anticancer Potentials
Derivatives of 6-aminobenzo[d]isoxazole-3-carboxylic acid have demonstrated significant potential as antineoplastic and anticancer agents through various mechanisms of action. These compounds have been shown to inhibit key pathways involved in tumor growth, proliferation, and survival.
Hypoxia-Inducible Factor (HIF-1α) Inhibition
Hypoxia-inducible factor-1 (HIF-1) is a crucial transcription factor in cellular adaptation to low oxygen levels, a common feature of the tumor microenvironment. HIF-1 plays a significant role in tumor progression and metastasis by regulating genes involved in angiogenesis, glucose metabolism, and cell survival. Consequently, inhibiting the HIF-1 pathway is a promising strategy for cancer therapy.
| Compound | Substitution on N-phenyl ring | IC₅₀ (nM) |
|---|---|---|
| 15 | p-dimethylamino | 24 |
| 31 | p-acetyl | 24 |
Receptor Tyrosine Kinase (RTK) Inhibition, including VEGFR and PDGFR Families
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism. ed.ac.uk Dysregulation of RTK signaling is a common driver of cancer. The vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families are key RTKs involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. nih.govresearchgate.net
A series of 3-amino-benzo[d]isoxazoles have been developed as potent, multitargeted inhibitors of both the VEGFR and PDGFR families of RTKs. nih.gov Structure-activity relationship studies identified that the incorporation of a N,N'-diphenyl urea (B33335) moiety at the 4-position of the benzo[d]isoxazole core was crucial for potent inhibition. nih.gov Within this series, compound 50 emerged as a particularly promising candidate. It demonstrated excellent oral bioavailability and significant in vivo efficacy in preclinical models. In a model of VEGF-stimulated vascular permeability, compound 50 exhibited an ED₅₀ of 2.0 mg/kg. nih.gov Furthermore, in a human fibrosarcoma (HT1080) tumor growth model, oral administration of compound 50 at a dose of 10 mg/kg/day resulted in an impressive 81% inhibition of tumor growth. nih.gov These findings highlight the potential of this compound derivatives as effective anti-angiogenic agents for cancer treatment.
General Antiproliferative Activities against Cancer Cell Lines
Beyond specific targets like HIF-1α and RTKs, derivatives of this compound have demonstrated broad antiproliferative activity against a variety of human cancer cell lines.
Novel enantiopure isoxazolidine derivatives were synthesized and evaluated for their anticancer activities against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines. nih.gov The results indicated that all synthesized compounds displayed significant inhibitory effects. Compounds 2f and 2g were identified as the most active derivatives, attenuating the growth of all three cell lines in a dose-dependent manner. nih.gov The IC₅₀ values for compound 2f were 9.7 ± 1.3 µM (MCF-7), 9.7 ± 0.7 µM (A-549), and 6.5 ± 0.9 µM (SKOV3), while for compound 2g , the IC₅₀ values were 17.7 ± 1 µM (MCF-7), 12.1 ± 1.1 µM (A-549), and 13.9 ± 0.7 µM (SKOV3). nih.gov
In another study, a series of isoxazole-carboxamide derivatives were synthesized and tested for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. nih.gov Compounds 2d and 2e were the most active against Hep3B cells, with IC₅₀ values of approximately 23 µg/ml. nih.gov Compound 2d also showed the highest activity against HeLa cells, with an IC₅₀ of 15.48 µg/ml. nih.gov Interestingly, compound 2a had the lowest IC₅₀ (39.80 µg/ml) against MCF-7 cells. nih.gov
| Compound | Cancer Cell Line | IC₅₀ |
|---|---|---|
| 2f | MCF-7 (Breast) | 9.7 ± 1.3 µM |
| 2f | A-549 (Lung) | 9.7 ± 0.7 µM |
| 2f | SKOV3 (Ovarian) | 6.5 ± 0.9 µM |
| 2g | MCF-7 (Breast) | 17.7 ± 1 µM |
| 2g | A-549 (Lung) | 12.1 ± 1.1 µM |
| 2g | SKOV3 (Ovarian) | 13.9 ± 0.7 µM |
| 2d | Hep3B (Liver) | ~23 µg/ml |
| 2e | Hep3B (Liver) | ~23 µg/ml |
| 2d | HeLa (Cervical) | 15.48 µg/ml |
| 2a | MCF-7 (Breast) | 39.80 µg/ml |
Antimicrobial Activities
In addition to their anticancer properties, derivatives of this compound have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.
Antibacterial Efficacy (e.g., Serine Acetyltransferase Inhibition)
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. nih.gov The L-cysteine biosynthesis pathway, which is essential for many bacteria but absent in mammals, presents a promising target for new antibacterial drugs. nih.govnih.gov Serine acetyltransferase (SAT) is a key enzyme in this pathway, catalyzing the rate-limiting step. nih.gov
A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of Salmonella typhimurium serine acetyltransferase (StSAT). nih.gov Through virtual screening and subsequent medicinal chemistry efforts, several compounds were found to inhibit StSAT. The structure-activity relationship studies indicated that both the carboxylic acid and its ethyl ester derivatives conferred adequate inhibitory activity. nih.gov Although the most promising compounds from this study did not exhibit whole-cell antibacterial activity against a Gram-negative model organism, they represent valuable hit compounds for further optimization. nih.gov
Other studies have also demonstrated the antibacterial potential of isoxazole derivatives. A new series of 5-phenyl-3-isoxazole carboxamides were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing significant antibacterial effects. researchgate.net
Antifungal Activities
Fungal infections, particularly those caused by opportunistic pathogens, are a growing public health concern. Isoxazole-containing compounds have been investigated for their antifungal properties.
A series of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were designed, synthesized, and evaluated for their in vitro antifungal activity against four phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govnih.gov Several of the pyrazole carboxamides displayed notable antifungal activity. nih.gov Of particular interest was the isoxazolol pyrazole carboxylate 7ai , which exhibited significant antifungal activity against R. solani, with an EC₅₀ value of 0.37 µg/mL. nih.govnih.gov This potency was superior to that of the commercial fungicide carbendazol. nih.gov
| Compound | Fungal Strain | EC₅₀ (µg/mL) |
|---|---|---|
| 7ai | Rhizoctonia solani | 0.37 |
Antitubercular Activities (drawing parallels from related heterocycles)
While direct studies on the antitubercular activity of this compound derivatives are not extensively documented in the reviewed literature, the broader class of benzisoxazole and related heterocyclic compounds has shown promise in the fight against Mycobacterium tuberculosis.
Naidu et al. synthesized a series of benzisoxazole analogs and evaluated their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. Several compounds demonstrated significant antitubercular activity, with minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL. nih.gov Further research by the same group on another series of novel benzisoxazole analogs yielded compounds with MIC values ranging from 3.125 to over 50 μg/mL, highlighting the potential of this scaffold in developing new antitubercular agents. nih.gov
Parallels can also be drawn from the benzoxazole scaffold, a closely related heterocycle. Several benzoxazole derivatives have been synthesized and screened for their biological activity, with some exhibiting promising antitubercular effects. researchgate.net For instance, a series of 5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazole derivatives showed moderate antitubercular activity, with MIC values between 8 and 128 μg/ml against Mycobacterium tuberculosis and its clinical isolates. znaturforsch.com The most active compounds in this series had MIC values of 8 μg/ml. znaturforsch.com
Furthermore, research into other heterocyclic structures like benzimidazoles has also yielded potent antitubercular agents. nih.govnih.govresearchgate.netuq.edu.au A series of novel benzimidazole derivatives showed good antimycobacterial properties against M. tuberculosis, with three compounds displaying good activity with a MIC of less than 0.2 μM. nih.gov These findings from related heterocyclic systems suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of novel antitubercular drugs.
Table 1: Antitubercular Activity of Selected Heterocyclic Derivatives
| Compound Class | Example Compound(s) | Target Organism | MIC Value | Reference |
|---|---|---|---|---|
| Benzisoxazole Analogs | 50-52 | M. tuberculosis H37Rv | 3.12 μg/mL | nih.gov |
| Benzisoxazole Analogs | 53, 54, 55 | M. tuberculosis H37Rv | 6.25, 3.25, 6.25 μg/mL | nih.gov |
| Benzoxazole Derivatives | 6, 7, 15 | M. tuberculosis | 8 μg/mL | znaturforsch.com |
| Benzimidazole Derivatives | - | M. tuberculosis H37Rv | <0.2 μM | nih.gov |
Anti-inflammatory and Immunomodulatory Activities
Derivatives of benzisoxazole have been investigated for their anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net The benzisoxazole scaffold is found in compounds with a broad spectrum of pharmacological activities, including anti-inflammatory effects. nih.govtaylorandfrancis.com
Research on isoxazole derivatives has also demonstrated their potential in modulating the immune response. mdpi.comnih.gov For example, certain indolyl-isoxazolidines have shown potent anti-inflammatory and analgesic activities, significantly inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cells. mdpi.com Another isoxazole derivative, MZO-2, exhibited a potent inhibitory effect on carrageenan-induced paw inflammation in mice and was effective in reducing ear edema in a model of contact sensitivity, comparable to the reference drug tacrolimus. nih.gov These findings suggest that isoxazole-containing compounds can be valuable in ameliorating inflammatory processes. nih.gov
The immunomodulatory effects of some isoxazole derivatives involve influencing T-cell activity. For instance, some compounds have been shown to inhibit the production of pro-inflammatory Th1-related cytokines while upregulating anti-inflammatory Th2-related cytokines. mdpi.com
Enzyme Inhibition Studies (beyond RTKs)
Cyclooxygenase (COX) Inhibition
Several studies have explored the potential of benzoxazole and isoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. nih.govnano-ntp.comacs.orgresearchgate.netnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their therapeutic effects by inhibiting COX enzymes. nih.gov
A study on novel benzoxazole derivatives demonstrated that some compounds exhibited moderate to good COX-2 inhibition activity. nano-ntp.com For instance, Methyl-2-amino benzoxazole carboxylate Tosylate showed a COX inhibitory activity with an IC50 value of 11.5 µg/ml, which is comparable to the standard drug Celecoxib (IC50 = 13.4 µg/ml). nano-ntp.com Another study on 2-substituted benzoxazoles identified five compounds with potent anti-inflammatory activity and significant binding potential in the COX-2 protein pocket, suggesting their potential as selective COX-2 inhibitors. nih.gov
Similarly, isoxazole derivatives have been designed and evaluated as COX inhibitors. One study found that several novel isoxazole derivatives exhibited anti-inflammatory effects, with some compounds being potent and selective COX-2 inhibitors. nih.gov For example, compound C6 was the most potent, with an IC50 value of 0.55 ± 0.03 µM for COX-2. nih.gov
Table 2: COX Inhibition by Selected Heterocyclic Derivatives
| Compound Class | Example Compound | Enzyme | IC50 Value | Reference |
|---|---|---|---|---|
| Benzoxazole Derivative | Methyl-2-amino benzoxazole carboxylate Tosylate | COX | 11.5 µg/ml | nano-ntp.com |
| Benzoxazole Derivative | Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 (µg/ml) | nano-ntp.com |
| Isoxazole Derivative | C6 | COX-2 | 0.55 ± 0.03 µM | nih.gov |
| Isoxazole Derivative | C5 | COX-2 | 0.85 ± 0.04 µM | nih.gov |
| Standard | Celecoxib | COX | 13.4 (µg/ml) | nano-ntp.com |
5-Lipoxygenase-Activating Protein (FLAP) Inhibition
The 5-lipoxygenase (5-LOX) pathway is crucial in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. researchgate.netnih.govresearchgate.netfrontiersin.org The 5-lipoxygenase-activating protein (FLAP) plays a critical role in this pathway by facilitating the transfer of arachidonic acid to 5-LOX. researchgate.netnih.govresearchgate.netfrontiersin.org Therefore, FLAP inhibitors represent a promising therapeutic strategy for inflammatory diseases by blocking the production of leukotrienes. nih.govresearchgate.net
While direct studies on this compound derivatives as FLAP inhibitors were not prominent in the search results, the broader context of FLAP inhibition is relevant. FLAP antagonists have been shown to suppress the conversion of arachidonic acid by 5-LOX to leukotrienes. frontiersin.org Interestingly, some studies suggest that FLAP antagonism does not affect the conversion of docosahexaenoic acid (DHA) by 5-LOX to specialized pro-resolving mediators (SPMs), which are involved in the resolution of inflammation. frontiersin.org
Angiotensin II Receptor Antagonistic Activities (referencing related acidic heterocycles)
Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat high blood pressure and other cardiovascular conditions. mayoclinic.org They act by blocking the action of angiotensin II, a hormone that causes vasoconstriction. mayoclinic.org The development of nonpeptide angiotensin II receptor antagonists has been an active area of research, with various heterocyclic scaffolds being explored.
While specific data on the angiotensin II receptor antagonistic activities of this compound derivatives is limited, parallels can be drawn from other acidic heterocycles. For instance, benzimidazole derivatives bearing acidic heterocycles have been synthesized and evaluated as potent angiotensin II receptor antagonists. acs.orgacs.org Many of these compounds showed a high affinity for the AT1 receptor, with IC50 values in the 10⁻⁶ to 10⁻⁷ M range. acs.org
Research has shown that acidic moieties are crucial for potent angiotensin II receptor antagonistic activity. acs.org Various acidic heterocycles, such as tetrazoles, 5-oxo-1,2,4-oxadiazoles, and 5-oxo-1,2,4-thiadiazoles, have been used as bioisosteres for the carboxylic acid group in the design of ARBs. acs.orgacs.org The 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings have been identified as potential lipophilic bioisosteres for the tetrazole ring in nonpeptide angiotensin II receptor antagonists. acs.orgconsensus.app
Furthermore, imidazole-5-carboxylic acid derivatives have also been extensively studied as angiotensin II receptor antagonists. nih.govnih.gov These examples from related acidic heterocyclic systems suggest that the this compound scaffold could be a promising template for the design of new angiotensin II receptor antagonists.
Other Investigated Biological Targets and Molecular Mechanisms
Beyond the activities mentioned above, the versatile benzisoxazole scaffold has been incorporated into compounds targeting a range of other biological systems. For example, a series of N-benzylpiperidine benzisoxazoles were developed as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Several of these compounds displayed potent AChE inhibition with IC50 values in the nanomolar range. nih.gov
The benzisoxazole framework is also a key component of several pharmaceutical drugs, including some antipsychotics like risperidone (B510) and paliperidone, and the anticonvulsant zonisamide. wikipedia.org This highlights the broad therapeutic potential of this heterocyclic system. The 6-chloro derivative of benzo[d]isoxazole-3-carboxylic acid serves as a key intermediate in the synthesis of molecules targeting neurological disorders, such as potential anticonvulsants and anxiolytics. myskinrecipes.com
Applications in Chemical Biology and Drug Discovery
Role as Chemical Probes for Biological Pathways
While 6-Aminobenzo[d]isoxazole-3-carboxylic acid itself is primarily recognized as a building block for more complex molecules, the broader isoxazole (B147169) and benzo[d]isoxazole classes are instrumental as chemical probes. These compounds are designed and synthesized to interact with specific biological targets, such as enzymes or receptors, thereby helping researchers to elucidate complex biological pathways.
The versatility of the isoxazole ring allows for the creation of diverse libraries of compounds that can be screened for activity against various targets. For instance, isoxazole derivatives have been developed to study the pathways involved in L-cysteine biosynthesis, a process crucial for bacterial survival and resistance to antibiotics. By inhibiting key enzymes like serine acetyltransferase, these molecular probes help to unravel the mechanisms of bacterial infection and identify new potential antibacterial strategies. nih.gov The inherent features of the benzo[d]isoxazole scaffold, including its rigid structure and capacity for hydrogen bonding, make it an excellent starting point for designing selective probes to investigate the function and regulation of specific proteins within a cell.
Lead Compound Identification and Optimization in Drug Design Programs
The benzo[d]isoxazole scaffold is a frequent "hit" in high-throughput screening campaigns and serves as an excellent starting point for lead compound identification. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
The carboxylic acid group, present in this compound, is a particularly important functional group in drug design. It is a key feature in over 450 marketed drugs due to its ability to interact with biological targets. openaccessjournals.com However, the presence of a carboxylic acid can sometimes lead to poor membrane permeability or metabolic instability. openaccessjournals.comnih.gov
Medicinal chemists often use a strategy called bioisosteric replacement to overcome these challenges. This involves replacing the carboxylic acid with another functional group that has similar physical or chemical properties, but which may improve the drug-like characteristics of the molecule. nih.govopenaccessjournals.com This optimization process is crucial for transforming a promising lead compound into a viable drug candidate.
Table 1: Common Bioisosteric Replacements for Carboxylic Acids
| Bioisostere | Rationale for Replacement | Key Properties | Representative Drug Example |
| Tetrazole | Improves metabolic stability and oral bioavailability. drughunter.com | Acidic (pKa similar to carboxylic acid), capable of hydrogen bonding. drughunter.com | Losartan (Antihypertensive) openaccessjournals.comdrughunter.com |
| Sulfonamide | Increases lipophilicity and membrane permeability. drughunter.com | Weaker acid than carboxylic acids, similar hydrogen bond geometry. openaccessjournals.comdrughunter.com | Sulfanilamide (Antibacterial) openaccessjournals.com |
| Acyl Sulfonamide | Acidity is more comparable to carboxylic acids than simple sulfonamides. openaccessjournals.com | pKa values fall within the range of carboxylic acids. openaccessjournals.com | N/A |
| Hydroxamic Acid | Can act as a metal-chelating group, useful for inhibiting metalloenzymes. | Can form strong interactions with metal ions in enzyme active sites. | N/A |
This table is generated based on information from multiple sources and provides representative examples.
Strategies for Enhancing Selectivity and Potency
Once a lead compound based on the benzo[d]isoxazole scaffold is identified, significant efforts are directed towards enhancing its potency (the amount of drug required to produce an effect) and selectivity (the drug's ability to target a specific receptor or enzyme without affecting others).
A key strategy involves systematic structural modifications of the benzo[d]isoxazole core. For example, in the development of novel anticonvulsant agents, a series of benzo[d]isoxazole derivatives were designed and synthesized to selectively block the NaV1.1 voltage-gated sodium channel. acs.orgnih.gov Through these modifications, a derivative, Z-6b, was identified that showed high potency and, crucially, high selectivity for NaV1.1 over other sodium channel subtypes (NaV1.2, NaV1.3, and NaV1.6). acs.orgnih.gov This selectivity is vital for minimizing off-target effects.
Another powerful strategy is the "ring fusion" approach. This was employed to develop inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.gov Starting with a known inhibitor, researchers fused an additional ring to the core structure, creating benzo[d]isothiazole derivatives. This modification led to a significant increase in potency, with one compound (D7) exhibiting an IC₅₀ value of 5.7 nM, demonstrating a substantial improvement in inhibitory activity. nih.gov
Table 2: Research Findings on a Potent Benzo[d]isoxazole Derivative
| Compound | Target | Activity | Key Finding |
| Z-6b | NaV1.1 Channel | ED₅₀ = 20.5 mg/kg (anticonvulsant effect) | High selectivity for NaV1.1 over other sodium channel subtypes, suggesting a favorable safety profile. acs.orgnih.gov |
| D7 | PD-1/PD-L1 Interaction | IC₅₀ = 5.7 nM | "Ring fusion" strategy significantly enhanced inhibitory potency for a key cancer immunotherapy target. nih.gov |
Development of Novel Therapeutic Agents based on the Benzo[d]isoxazole Scaffold
The structural and chemical attributes of the benzo[d]isoxazole scaffold have led to its successful incorporation into a variety of therapeutic agents. mdpi.com Its utility is demonstrated by the range of biological activities exhibited by its derivatives, which are being investigated for numerous diseases.
One prominent area of development is in the treatment of epilepsy. As previously mentioned, benzo[d]isoxazole derivatives have been synthesized as potent and selective blockers of the NaV1.1 sodium channel, offering a promising new avenue for anticonvulsant drugs. acs.orgnih.gov
In the field of oncology, the benzo[d]isoxazole scaffold is being used to create small-molecule inhibitors for cancer immunotherapy. nih.gov These molecules are designed to disrupt the interaction between PD-1 and PD-L1, a mechanism that tumors use to evade the immune system. The development of potent and selective small-molecule inhibitors offers an alternative to monoclonal antibody therapies, potentially providing benefits such as lower cost and better penetration of solid tumors. nih.gov
The isoxazole moiety, a core component of the benzo[d]isoxazole structure, is found in numerous FDA-approved drugs, highlighting its therapeutic importance and versatility in treating a range of conditions from inflammation to infectious diseases. mdpi.comnih.gov
Future Directions and Emerging Research Avenues
Exploration of Underexplored Biological Targets for Benzo[d]isoxazole Derivatives
The benzo[d]isoxazole scaffold has been successfully utilized in drugs targeting the central nervous system, such as the antipsychotics risperidone (B510) and paliperidone. mdpi.com However, the therapeutic potential of this heterocyclic system extends far beyond its current applications. Researchers are actively exploring new biological targets for benzo[d]isoxazole derivatives. These include:
Oncology: Novel benzo[d]isoxazole derivatives are being investigated as potent inhibitors of bromodomain and extra-terminal (BET) proteins, which are key regulators of oncogene expression. researchgate.net Compounds like 6i (Y06036) and 7m (Y06137) have shown promising results as BRD4 inhibitors for the potential treatment of castration-resistant prostate cancer. researchgate.net Additionally, some derivatives have been identified as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a critical factor in tumor survival and metastasis. nih.gov
Infectious Diseases: The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Benzo[d]isoxazole derivatives are being explored for their antibacterial and antifungal activities. researchgate.nettaylorandfrancis.com Research into their potential as anti-tubercular agents is also an active area. taylorandfrancis.comnih.gov
Neurodegenerative Diseases: Beyond psychosis, the neuropharmacological applications of these compounds are expanding. Researchers are designing multifunctional ligands based on the benzo[d]isoxazole scaffold to target receptors implicated in the behavioral and psychological symptoms of dementia. nih.govacs.org
Metabolic Disorders: The benzo[d]isoxazole-triazole scaffold has been identified as a promising pharmacophore for developing novel α-glucosidase inhibitors for the management of diabetes. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the development of benzo[d]isoxazole derivatives is no exception. These computational tools are being employed to:
Accelerate Hit Identification: AI and ML algorithms can screen vast virtual libraries of benzo[d]isoxazole derivatives to identify potential hits for specific biological targets, significantly reducing the time and cost of initial discovery phases. researchgate.netnih.gov
Predict Biological Activity and Properties: Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel benzo[d]isoxazole compounds. nih.govspringernature.com This allows for the in silico optimization of lead compounds before their synthesis.
Optimize Synthetic Routes: AI-powered tools can analyze known chemical reactions to propose novel and efficient synthetic pathways for complex benzo[d]isoxazole derivatives, contributing to more sustainable and cost-effective production. digitellinc.comnih.govnottingham.ac.uk
Development of Multifunctional Benzo[d]isoxazole-Based Agents
The traditional "one target, one drug" paradigm is shifting towards the development of multifunctional agents that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex multifactorial diseases. The benzo[d]isoxazole scaffold is well-suited for the design of such multi-target ligands. nih.govacs.org For instance, researchers have successfully designed benzo[d]isoxazole derivatives that act on multiple serotonin (B10506) and dopamine (B1211576) receptors, offering a more comprehensive treatment approach for neuropsychiatric disorders. nih.govacs.org This strategy holds promise for developing more effective therapies with potentially fewer side effects.
Advanced Spectroscopic Characterization Techniques for Real-Time Monitoring of Reactions
The synthesis of complex benzo[d]isoxazole derivatives often involves multi-step reaction sequences. Advanced spectroscopic techniques are crucial for real-time monitoring of these reactions to optimize conditions, identify intermediates, and ensure the desired product is formed with high purity. While not extensively detailed for this specific subclass, the application of techniques like in-situ NMR and Raman spectroscopy is a growing trend in process analytical technology (PAT) and is applicable to the synthesis of these compounds.
Sustainable and Scalable Synthetic Methodologies for Industrial Applications
The development of sustainable and scalable synthetic methods is a critical aspect of modern pharmaceutical chemistry. For benzo[d]isoxazole derivatives, research is focused on:
Catalyst Development: The use of efficient and recyclable catalysts, such as copper and gold, is being explored to facilitate novel cycloaddition and annulation reactions for the construction of the benzo[d]isoxazole ring system. su.seacs.orgacs.org
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. The development of flow processes for the synthesis of benzo[d]isoxazole intermediates is an active area of research. su.se
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are being prioritized to minimize waste and environmental impact. researchgate.net
Collaborative Research Initiatives in Benzo[d]isoxazole Chemistry and Biology
The complexity of modern drug discovery and materials science necessitates a collaborative approach. The advancement of benzo[d]isoxazole research will increasingly rely on partnerships between academic institutions, pharmaceutical companies, and specialized research consortia. nih.gov These collaborations facilitate the sharing of data, expertise, and resources, accelerating the translation of basic research into tangible applications.
Q & A
Q. What are the optimal synthetic routes for 6-aminobenzo[d]isoxazole-3-carboxylic acid and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with acetal intermediates or hydrazone derivatives. For example, substituted isoxazole-3-carboxylic acids can be prepared via cyclization of hydrazones with hydroxylamine, followed by hydrolysis and functional group modifications. Key steps include:
- Use of hydroxyl-methyl acetals as intermediates (e.g., conversion to 5-hydroxymethyl derivatives) .
- Acid-catalyzed cyclization to form the isoxazole core, with yields optimized by controlling reaction time and temperature (e.g., 60 mg of product obtained in 12% yield over 4 steps) .
- Purification via recrystallization or column chromatography, monitored by /-NMR and HRMS for structural confirmation .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : -NMR (e.g., δ 3.25–4.65 ppm for methyl/methylene groups) and -NMR (e.g., δ 113–171 ppm for carbonyl and aromatic carbons) to confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., CHNO with m/z 245.0769) .
- Elemental Analysis : Verify purity (e.g., C, H, N within 0.3% of theoretical values) .
- Melting Point Determination : Assess crystalline stability (e.g., 166–168°C with decomposition) .
Advanced Research Questions
Q. How do substituent variations on the isoxazole ring influence biological activity (e.g., System xc⁻ transporter inhibition)?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : Nitro or halogen substituents enhance binding affinity to targets like System xc⁻ by increasing electrophilicity. For example, 5-(2-nitrophenyl) derivatives show improved inhibitory potency compared to unsubstituted analogs .
- Steric Effects : Bulky groups (e.g., benzyloxymethyl) reduce activity due to steric hindrance in the binding pocket, as seen in BOM-ACPA (7e) with 7% yield and lower efficacy .
- Chirality : Enantiomers (e.g., (S)-MOM-ACPA) exhibit distinct optical rotations ([α] = -5.3°), impacting target interactions .
Q. What computational strategies are used to predict interactions between 6-aminobenzo[d]isoxazole derivatives and biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions (e.g., HIV-1 integrase inhibition via β-diketo acid isosteres) .
- Pharmacophore Modeling : Identify critical features (e.g., carboxylic acid moiety for metal chelation) using software such as MOE .
- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories (e.g., binding free energy calculations with AMBER) .
Q. How can polymorphs and salt forms of this compound improve pharmacokinetic properties?
- Methodological Answer :
- Salt Formation : Mesylate, hydrochloride, or tartrate salts enhance solubility (e.g., patent CN102302500A reports improved bioavailability via morpholin-4-ylmethyl-phenyl substitutions) .
- Polymorph Screening : Use X-ray crystallography or DSC to identify stable crystalline forms. For example, hemifumarate salts exhibit higher melting points (>300°C) and reduced hygroscopicity .
Q. What are the challenges in assessing metabolic stability of 6-aminobenzo[d]isoxazole derivatives?
- Methodological Answer :
- In Vitro Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS (e.g., Q-TOF) to detect hydroxylated or glucuronidated products (e.g., exact mass 234.00205 for nitro-reduced metabolites) .
- CYP Inhibition Studies : Evaluate interactions with cytochrome P450 enzymes using fluorogenic substrates .
Q. How to resolve contradictory data in SAR studies (e.g., conflicting activity trends for nitro-substituted analogs)?
- Methodological Answer :
- Systematic Variation : Synthesize analogs with incremental substituent changes (e.g., 2-nitro vs. 4-nitro phenyl groups) to isolate electronic/steric effects .
- Orthogonal Assays : Validate activity in multiple models (e.g., radioligand binding vs. functional cellular assays) .
- Crystallographic Analysis : Resolve binding modes via X-ray structures (e.g., Protein Data Bank entries for System xc⁻) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
